5-Bromo-2,4-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNPALIFLTMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2,4 Dimethylphenol
Regioselective Bromination Techniques in Phenolic Systems
The synthesis of 5-Bromo-2,4-dimethylphenol via direct bromination of 2,4-dimethylphenol (B51704) presents a significant regiochemical challenge. The hydroxyl group is a powerful activating ortho-para director, while the methyl groups also direct incoming electrophiles to their ortho and para positions. numberanalytics.combyjus.com Consequently, direct electrophilic aromatic substitution on 2,4-dimethylphenol would be expected to yield primarily 6-bromo-2,4-dimethylphenol, the product of substitution at the vacant position that is ortho to the hydroxyl group and para to one of the methyl groups. Overcoming this inherent electronic and steric preference requires advanced synthetic approaches.
Directed Electrophilic Aromatic Substitution Approaches
To achieve bromination at the C5 position, which is meta to the hydroxyl group, strategies must be employed to override the innate directing effects of the substituents. One such advanced approach involves performing the reaction in a superacid medium, which can alter the reaction mechanism from a standard electrophilic substitution to one involving a dienone-phenol rearrangement.
Research has shown that the bromination of certain phenols in trifluoromethanesulfonic acid can lead to products with bromine meta to the hydroxyl group. researchgate.net This transformation is believed to proceed through the formation of a bromodienone intermediate. researchgate.net In the case of 2,4-dimethylphenol, this pathway would involve the initial attack of the brominating agent at a position already occupied by a substituent (an ipso attack) or at an activated site, followed by a rearrangement to place the bromine at the thermodynamically favored or a sterically accessible position, which could include the C5 position under specific conditions.
Metal-Mediated and Catalytic Bromination Strategies
The use of metal catalysts in bromination reactions offers a powerful tool for controlling regioselectivity. Various transition metals have been explored for the bromination of phenols and other activated aromatic rings. nih.gov These catalysts can influence the outcome of the reaction by coordinating to the substrate or by modifying the nature of the brominating agent.
Vanadium complexes, for instance, have been studied for their ability to mimic the function of naturally occurring bromoperoxidase enzymes, which catalyze the oxidative bromination of organic substrates. researchgate.netresearchgate.net These enzymatic and biomimetic systems can exhibit different selectivities compared to classical chemical methods. Similarly, lanthanide catalysts, such as Lanthanum(III) nitrate (B79036) hexahydrate, have been employed to achieve highly regioselective monobromination of phenols and anilines, typically favoring the para-position. bibliomed.orgresearchgate.net While many reported methods achieve para-bromination with high selectivity, the development of catalysts that can direct bromination to a meta position in highly activated systems remains a focal point of research.
Below is a table summarizing various metal-mediated and catalytic systems used for the bromination of phenolic compounds, illustrating the conditions and observed regioselectivity.
| Catalyst System | Brominating Agent | Substrate Example | Major Product | Reference |
| La(NO₃)₃·6H₂O | Br₂ | Aniline (B41778) | 4-Bromoaniline | researchgate.net |
| Fe₂O₃/Zeolite | Br₂ | Toluene | Bromo-Toluene mixture | researchgate.net |
| Vanadium(V) Peroxo Complex | H₂O₂ / KBr | Phenol (B47542) Red | Bromophenol Blue | researchgate.net |
| [VIVOTPP(CN)₄] | H₂O₂ / KBr | 2,6-Dimethylphenol | 4-Bromo-2,6-dimethylphenol (B182379) | nih.gov |
| CuO/SiO₂ | - | Bromobenzene | Phenol | scientific.net |
Oxidative Bromination Pathways and Reaction Mechanisms
Oxidative bromination provides an alternative to using hazardous molecular bromine. These methods typically involve the oxidation of a stable bromide salt, such as potassium bromide (KBr) or hydrogen bromide (HBr), in the presence of an oxidizing agent to generate an electrophilic bromine species in situ. researchgate.net Common oxidants include hydrogen peroxide (H₂O₂), (diacetoxyiodo)benzene (B116549) (PIDA), and Selectfluor. nih.govresearchgate.net
The reaction mechanism is believed to involve the formation of species like the bromonium ion (Br⁺) or hypobromous acid (HOBr), which then act as the electrophile. researchgate.net The choice of oxidant and reaction conditions can significantly influence the regioselectivity of the bromination. For example, a system using KBr with ZnAl–BrO₃⁻–layered double hydroxides has been shown to be highly effective for the para-monobromination of various phenols. mdpi.com Another mild and efficient method employs a combination of PIDA and aluminum tribromide (AlBr₃), which generates a potent electrophilic brominating agent. nih.gov These methods highlight the ongoing efforts to develop greener and more selective bromination protocols.
The following table details several oxidative bromination systems and their applications.
| Oxidant | Bromide Source | Substrate Example | Major Product | Reference |
| PIDA | AlBr₃ | 2-Naphthol | 1-Bromo-2-naphthol | nih.gov |
| ZnAl–BrO₃⁻–LDHs | KBr | 4-Methylphenol | 2-Bromo-4-methylphenol | mdpi.com |
| H₂O₂ | HBr | 8-Aminoquinoline amides | C5-monobrominated product | researchgate.net |
| Selectfluor | Br⁻ | Phenol | Not specified | researchgate.net |
Multistep Synthesis from Readily Available Precursors
Given the difficulties associated with the direct regioselective bromination of 2,4-dimethylphenol to obtain the 5-bromo isomer, multistep synthetic sequences starting from different, readily available precursors are often more practical and reliable.
Derivatization of Substituted Anilines via Diazotization-Halogenation
A classic and powerful strategy in aromatic chemistry for introducing a hydroxyl group is through the diazotization of a primary aromatic amine, followed by hydrolysis of the resulting diazonium salt. This approach can be effectively applied to the synthesis of this compound. The synthetic sequence begins with a strategically substituted aniline.
A plausible route starts with 3,5-dimethylaniline (B87155). The synthesis proceeds as follows:
Bromination of Aniline Precursor: 3,5-dimethylaniline is brominated to produce 4-bromo-3,5-dimethylaniline. chemicalbook.com This step positions the bromine atom correctly relative to the methyl groups.
Introduction of the Amino Group: The next conceptual step would involve introducing a functional group that can be converted to the final hydroxyl group. However, a more direct route involves starting with an aniline that already has the desired substitution pattern for conversion.
Transformation of Related Dimethylphenol Isomers
Another advanced strategy involves the synthesis of a more accessible isomer of bromo-2,4-dimethylphenol, followed by a chemical rearrangement to the desired 5-bromo product. Acid-catalyzed isomerization of bromophenols is a known process that can lead to the migration of a bromine atom around the aromatic ring. researchgate.net
This transformation often proceeds under strong acid conditions, such as in trifluoromethanesulfonic acid. The mechanism can involve the protonation of the ring, leading to the formation of a sigma complex, which then allows for the migration of the bromine atom. In some cases, the reaction may proceed via an ipso attack of a proton at the carbon bearing the bromine, leading to debromination, followed by rebromination at a different position. A related mechanism is the dienone-phenol rearrangement, where bromination at an activated position leads to a dienone intermediate which then rearranges under acidic conditions to furnish a rearranged bromophenol. researchgate.net This approach could potentially be used to convert an easily prepared isomer like 6-bromo-2,4-dimethylphenol into the more sterically hindered and electronically less favored this compound.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These strategies emphasize waste reduction, the use of safer solvents, and improved energy efficiency.
Solvent-free and solid-state reactions represent a significant advancement in green chemistry, minimizing pollution and reducing costs associated with solvent purchase, purification, and disposal. slideshare.net These techniques often lead to higher efficiency and selectivity compared to their solvent-based counterparts. slideshare.net
One prominent solid-state method is mechanochemistry, specifically ball-milling, which utilizes mechanical force to initiate reactions. For the monobromination of phenols, ball-milling with N-bromosuccinimide (NBS) has proven effective. thieme-connect.com This approach offers short reaction times and high regioselectivity at room temperature. thieme-connect.com The combination of an acidic catalyst with NBS can further enhance the efficiency of bromination reactions. thieme-connect.com For instance, the bromination of activated aromatic compounds using NBS and a solid acid catalyst like MCM-41-SO3H under ball-milling conditions proceeds rapidly and with high yields. thieme-connect.com
Another solventless approach involves heating a mixture of the reactants without any solvent. For example, the synthesis of related bisphenol compounds has been achieved by heating 2,4-dimethylphenol with an aldehyde under solvent-free conditions, catalyzed by a solid-supported acid like RGO-SO3H. rsc.org This method highlights the potential for producing derivatives of 2,4-dimethylphenol in an environmentally friendly manner.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Bromination Techniques
| Parameter | Conventional Solvent-Based Method | Solvent-Free (Ball-Milling) Method |
|---|---|---|
| Reagents | 2,4-Dimethylphenol, Molecular Bromine (Br₂) | 2,4-Dimethylphenol, N-bromosuccinimide (NBS) |
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | None |
| Catalyst | Lewis acids (optional) | Solid acid (e.g., MCM-41-SO3H) |
| Temperature | Often requires cooling or room temperature | Room Temperature |
| Reaction Time | Several hours | Minutes to a few hours thieme-connect.com |
| Work-up | Aqueous wash, extraction, solvent evaporation | Filtration, minimal washing |
| Environmental Impact | High (VOC emissions, hazardous waste) | Low (minimal waste) |
This table is generated based on principles described for similar phenolic brominations. thieme-connect.com
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and simplified scale-up. stolichem.comthieme-connect.de
For halogenation reactions, which are often fast and highly exothermic, flow chemistry provides a safe and controllable environment. researchgate.net The precise dosing of reagents and efficient control of exotherms significantly enhances process safety. researchgate.net The synthesis of bromoarenes using molecular bromine in a microreactor is an example of an efficient and easy-to-handle continuous-flow system. researchgate.net
In the context of phenol derivatives, the electrochemical synthesis of biphenols from 2,4-dimethylphenol has been successfully scaled up using flow electrolysis cells. researchgate.net This continuous process simplifies heat management and benefits from a superior electrode surface-to-volume ratio compared to batch electrolysis. researchgate.net Applying these principles, a continuous-flow system for the bromination of 2,4-dimethylphenol could involve pumping a solution of the phenol and a brominating agent (like bromine or NBS) through a heated or catalytically packed tube reactor, allowing for rapid and controlled production of this compound.
Table 2: Batch vs. Flow Chemistry for Phenol Bromination
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Reactor | Large stirred tank | Small tube or pipe microreactor thieme-connect.de |
| Heat Transfer | Limited by surface-to-volume ratio | Excellent, due to high surface-to-volume ratio stolichem.com |
| Safety | Higher risk with exothermic reactions and hazardous materials stolichem.com | Intrinsically safer due to small reactor volume stolichem.com |
| Scale-Up | Requires larger reactors, "scaling-out" challenges | Achieved by running longer or parallelizing reactors stolichem.com |
| Process Control | Difficult to maintain uniform conditions | Precise control over temperature, pressure, and residence time |
| Efficiency | Can have lower yields and selectivity | Often produces higher yields and improved selectivity stolichem.com |
This table is generated based on general principles of flow chemistry. stolichem.comthieme-connect.de
Optimization and Scale-Up Considerations for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of catalyst performance and lifecycle.
Kinetic studies are crucial for understanding reaction mechanisms and optimizing parameters to maximize yield and selectivity while minimizing reaction time and by-product formation. For the synthesis of related dimethylphenols via hydrolysis of bromoxylenes, reaction temperature is a critical parameter, with a preferred range of 200–300 °C to achieve a fast and complete conversion. google.com Below this range, reaction rates are impractically slow. google.com
In the electrophilic bromination of phenols, the choice of brominating agent, solvent, and temperature significantly influences the outcome. rsc.org For example, in the PIDA–AlBr₃ system for phenol bromination, acetonitrile (B52724) was found to be a superior solvent to dichloromethane, and room temperature provided better yields than elevated temperatures. rsc.org The stoichiometry of reagents is also critical; controlling the amount of the brominating agent is essential to prevent the formation of di- or tri-brominated byproducts. Efficient stirring is another key factor in multiphasic systems to ensure fast and complete conversion. google.com
In an industrial setting, the efficiency, recovery, and reusability of catalysts are paramount for economic viability and environmental sustainability. For the synthesis of phenol derivatives, various catalytic systems have been explored. In the copper-catalyzed hydrolysis of bromoxylenes, the catalyst can be recovered by simple filtration after the reaction and recycled for subsequent batches. google.com
In the synthesis of bisphenolic antioxidants using 2,4-dimethylphenol, a sulfonated reduced graphene oxide (RGO-SO3H) catalyst demonstrated high efficiency and could be recovered by filtration and reused for at least seven cycles without a significant loss in catalytic activity. rsc.org Similarly, vanadium-based complexes used for the biomimetic bromination of phenols like 2,4-dimethylphenol have also shown potential for recyclability. nih.gov The development of robust, easily separable, and reusable catalysts is a key goal for the large-scale production of this compound.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide (NBS) |
| 2,4-dimethylphenol |
| Dichloromethane |
| Acetonitrile |
| Aluminum tribromide (AlBr₃) |
| (Diacetoxyiodo)benzene (PIDA) |
| Reduced graphene oxide (RGO) |
| 3,4-dimethylphenol |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2,4 Dimethylphenol
Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring
The electron-donating nature of the hydroxyl and methyl groups in 5-bromo-2,4-dimethylphenol activates the aromatic ring towards electrophilic attack. The positions ortho and para to the powerful hydroxyl activating group are the most likely sites for substitution. However, considering the existing substituents, the primary positions available for electrophilic attack are C6 (ortho to the hydroxyl group) and C3 (meta to the hydroxyl group). The directing effects of the substituents play a crucial role in determining the positional selectivity of these reactions.
Nitration and Sulfonation Reactions and Positional Selectivity
Nitration: The nitration of substituted phenols is a well-established electrophilic aromatic substitution reaction. masterorganicchemistry.com In the case of 4-bromo-2,6-dimethylphenol (B182379), a related compound, nitration with fuming nitric acid or nitrogen dioxide can lead to complex mixtures, including products of nitro-debromination where the bromine atom is replaced by a nitro group. publish.csiro.au For this compound, nitration would be expected to occur at the position most activated by the hydroxyl group and not sterically hindered. The C6 position is ortho to the hydroxyl group and is a likely candidate for nitration. Research on the nitration of 2,4,6-tribromo-sym-xylenol has shown that treatment with nitrous acid can lead to the replacement of a bromine atom with a nitro group. uni.edu The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be a mild and regioselective method for the ortho-mononitration of various phenols, which could potentially be applied to this compound to achieve selective nitration at the C6 position. arkat-usa.org
Sulfonation: Sulfonation of aromatic compounds is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com The synthesis of 2,4-dimethylphenol (B51704) itself can be achieved through the sulfonation of m-xylene (B151644) followed by alkali melting and acidification. chemicalbook.comchemicalbook.com For this compound, sulfonation would likely occur at the most activated and sterically accessible position on the ring. Given the ortho, para-directing nature of the hydroxyl group, the C6 position is a probable site for sulfonation. However, detailed studies on the direct sulfonation of this compound are not extensively documented in the provided results.
Friedel-Crafts Alkylation and Acylation on the Halogenated Phenol (B47542)
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. rsc.orgnih.gov These reactions involve the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst. rsc.org
Friedel-Crafts Acylation: A documented example of a Friedel-Crafts reaction involving a related compound is the acylation of 1-bromo-2,4-dimethylbenzene (B107640) with 3-chloropropanoyl chloride in the presence of aluminum trichloride, which yields 1-(5-bromo-2,4-dimethylphenyl)-3-chloropropan-1-one with a high yield of 99%. lookchem.com This suggests that the aromatic ring of this compound would be reactive towards Friedel-Crafts acylation, likely at the C6 position due to the directing effect of the hydroxyl group.
Friedel-Crafts Alkylation: While specific examples for this compound are not provided, the general principles of Friedel-Crafts alkylation suggest that it would also occur on the activated aromatic ring. rsc.org However, phenols can sometimes undergo O-alkylation as a competing reaction, and the choice of catalyst and reaction conditions would be crucial to favor C-alkylation.
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. ulaval.camasterorganicchemistry.comulaval.ca The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.org
Direct Displacement of Bromine by Various Nucleophiles
While the hydroxyl and methyl groups are electron-donating, which generally disfavors SNAr, the reaction can still proceed under certain conditions, especially with strong nucleophiles or at elevated temperatures. For instance, the hydrolysis of a mixture of 2,3-dimethyl-bromobenzene and 3,4-dimethyl-bromobenzene to their corresponding phenols can be achieved in an aqueous alkaline solution. google.com This indicates that the bromine atom can be displaced by a hydroxyl group.
In a related context, studies on the reactions of electron-deficient aryl halides with phenols have shown that diaryl ethers can be formed via an SNAr mechanism at high temperatures, even with less activated aryl iodides. ulaval.ca This suggests that the bromine atom in this compound could potentially be displaced by various nucleophiles such as alkoxides, amines, and thiolates, although likely requiring forcing conditions due to the electron-rich nature of the ring.
Mechanistic Investigations of SNAr in Halogenated Phenols
The mechanism of SNAr reactions is well-studied. masterorganicchemistry.com The rate of reaction is influenced by the nature of the leaving group (with F > Cl > Br > I) and the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In the case of this compound, the electron-donating hydroxyl and methyl groups would destabilize this intermediate, making the SNAr reaction less favorable compared to aryl halides with electron-withdrawing substituents. masterorganicchemistry.com However, the reaction can still occur, and mechanistic studies on similar systems highlight the importance of reaction temperature and the nature of the nucleophile and solvent. ulaval.ca
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. nih.govnih.govacs.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. mdpi.comnih.gov this compound would be an ideal candidate for this reaction. For instance, a method for the synthesis of new isoxazole (B147169) derivatives involves a Suzuki coupling reaction with 4-bromo-2,6-dimethylphenol, a closely related compound. oup.com Similarly, 2,4-dimethylphenylboronic acid can be reacted with 5-bromo-2-methylaniline (B1273131) in a Suzuki-Miyaura coupling. evitachem.com These examples strongly suggest that this compound can be effectively coupled with various boronic acids or their esters to form biaryl compounds.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. rsc.orgbeilstein-journals.orgacs.org This reaction is highly versatile and tolerates a wide range of functional groups. An example shows the amination of 1-bromo-2,4-dimethylbenzene with morpholine (B109124) using a palladium catalyst to give 4-(2,4-dimethylphenyl)morpholine in high yield. lookchem.com This demonstrates the feasibility of applying the Buchwald-Hartwig amination to this compound to introduce various amine functionalities.
Heck Coupling: The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an aryl halide. liverpool.ac.uk A related compound, 1-bromo-2,4-dimethylbenzene, undergoes a Heck cross-coupling reaction with n-butyl acrylate (B77674) to form (E)-n-butyl 3-(2,4-dimethylphenyl)acrylate. lookchem.com This indicates that this compound could also be utilized in Heck reactions to form substituted styrenes or other vinylated products.
Ullmann-type Reactions: Copper-catalyzed Ullmann-type reactions are also used for the formation of C-O and C-S bonds. For example, 1-bromo-2,4-dimethylbenzene can be coupled with 2-amino-benzenethiol in the presence of copper(I) iodide to form 2-(2,4-dimethylphenylsulphanyl)benzeneamine. lookchem.com A protocol for the arylation of 3,5-dimethylphenol (B42653) with chlorobenzene (B131634) using a copper catalyst has also been reported. researchgate.net These findings suggest that this compound could undergo copper-catalyzed coupling with various nucleophiles.
Below is a table summarizing some of the potential and documented reactions of this compound and related compounds.
| Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |
| Friedel-Crafts Acylation | 3-chloropropanoyl chloride, AlCl₃, CS₂ | Ketone | 99 | lookchem.com |
| Buchwald-Hartwig Amination | Morpholine, Pd(OAc)₂, NaOtBu, 1,4-dioxane | Arylamine | 90 | lookchem.com |
| Heck Coupling | n-butyl acrylate, K₃PO₄, Pd(II) catalyst, NMP | Vinylated arene | 88 | lookchem.com |
| Ullmann-type Coupling | 2-amino-benzenethiol, CuI | Aryl sulfide | 89 | lookchem.com |
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. rsc.orgwordpress.com This reaction is exceptionally tolerant of a wide range of functional groups, making it highly suitable for complex molecules like this compound. dicp.ac.cnresearchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
For this compound, the C-Br bond serves as the electrophilic site for coupling with various organoboron reagents, such as arylboronic acids or their esters. This pathway allows for the synthesis of a diverse array of biaryl structures, where the 2,4-dimethylphenol moiety is linked to another aromatic or heteroaromatic ring. The reaction conditions are generally mild, typically requiring a palladium source, a phosphine (B1218219) ligand, and a base. nih.gov
| Reactant A (Aryl Halide) | Reactant B (Organoboron Reagent) | Typical Catalyst System | Product Type |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Phosphine Ligand, Base (e.g., K₂CO₃) | 5-Aryl-2,4-dimethylphenol |
| This compound | Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Vinyl-2,4-dimethylphenol |
| This compound | Alkylborane | PdCl₂(dppf), Base (e.g., Cs₂CO₃) | 5-Alkyl-2,4-dimethylphenol |
Sonogashira and Heck Coupling for C-C Bond Formation
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods like the Sonogashira and Heck couplings are pivotal for C-C bond formation starting from aryl halides. gold-chemistry.org
The Sonogashira coupling specifically forges a bond between an aryl halide and a terminal alkyne. gold-chemistry.orgrsc.org This reaction is typically co-catalyzed by palladium and copper salts and proceeds in the presence of a base. gold-chemistry.orgwashington.edu It is a powerful method for constructing aryl-alkyne architectures. For this compound, this reaction would introduce an alkynyl substituent at the C5 position, a valuable precursor for creating more complex conjugated systems. nih.govresearchgate.net
The Heck coupling reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the release of a hydrogen halide that is neutralized by a base. academie-sciences.fr This reaction provides a direct route to introduce vinyl or substituted vinyl groups onto the phenolic ring of this compound. Such products are useful intermediates in polymer science and the synthesis of complex organic molecules. medchemexpress.com
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N) | 5-(Alkynyl)-2,4-dimethylphenol |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(Vinyl)-2,4-dimethylphenol |
Buchwald-Hartwig Amination and Other C-N/C-O Linkage Formations
The formation of carbon-heteroatom bonds is crucial for synthesizing compounds with applications in pharmaceuticals and materials science. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. rsc.orgbeilstein-journals.org This reaction has broad scope, accommodating primary and secondary alkyl and aryl amines. acs.org Applying this methodology to this compound would allow for the direct introduction of an amino group at the C5 position, leading to novel aniline (B41778) derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. purdue.edu
Analogous palladium-catalyzed C-O coupling reactions can be used to form diaryl ethers. While less common than C-N coupling, these reactions involve coupling the aryl bromide with a phenol in the presence of a suitable catalyst system. This would allow this compound to be linked to another phenolic compound through an ether linkage.
| Reaction Type | Coupling Partner | Typical Catalyst System | Product Type |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 5-(R¹,R²-amino)-2,4-dimethylphenol |
| Buchwald-Hartwig C-O Coupling | Alcohol/Phenol (R-OH) | Pd(OAc)₂ / Ligand, Base (e.g., Cs₂CO₃) | 5-(Alkoxy/Phenoxy)-2,4-dimethylphenol |
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a dominant functional group that readily participates in a variety of chemical transformations.
Etherification and Esterification Reactions
Etherification of the hydroxyl group on this compound can be readily achieved under Williamson ether synthesis conditions. This involves deprotonation of the phenol with a base, such as potassium carbonate, to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. A documented example for the closely related isomer, 4-bromo-3,5-dimethylphenol, involves its reaction with 2-chloroethanol (B45725) in the presence of potassium carbonate to yield the corresponding phenoxy-ethanol derivative.
Esterification is another common transformation. Phenols can be acylated using acid chlorides or anhydrides in the presence of a base or a Lewis acid catalyst to form the corresponding phenyl esters. google.com For instance, reaction with acetic anhydride (B1165640) would yield 5-bromo-2,4-dimethylphenyl acetate.
| Reaction Type | Reagent | Typical Conditions | Product |
| Etherification | Alkyl Halide (e.g., 2-Chloroethanol) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux | 2-((5-Bromo-2,4-dimethyl)phenoxy)ethanol |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid Catalyst | 5-Bromo-2,4-dimethylphenyl acetate |
Phenol Oxidation and Quinone Formation
Phenols, particularly those with electron-donating groups like methyl substituents, can be oxidized to form quinones. acs.org The oxidation of hindered phenols can proceed through phenoxy radical intermediates. acs.org Depending on the oxidant and reaction conditions, this compound could potentially be oxidized to a corresponding benzoquinone derivative. Strong oxidizing agents are typically employed for this transformation. The oxidation of related brominated dimethylphenols to quinone derivatives has been noted in the literature. smolecule.com
Transformations Involving the Methyl Substituents
The methyl groups on the aromatic ring are generally less reactive than the C-Br bond or the phenolic hydroxyl group. However, under specific conditions, they can undergo functionalization. Benzylic positions (the carbon atom of the methyl group attached to the aromatic ring) can be susceptible to radical halogenation or oxidation. For instance, strong oxidizing agents under harsh conditions could potentially oxidize the methyl groups to carboxylic acids. However, specific documented examples of transformations involving the methyl substituents of this compound are not prevalent in the surveyed literature, as reactions at the bromine and hydroxyl sites are typically more facile and synthetically useful. General reactions like side-chain oxidation are theoretically possible but would likely require careful selection of reagents to avoid competing reactions at the other functional groups.
Benzylic Halogenation and Subsequent Reactions
The methyl groups of this compound are susceptible to free-radical halogenation at the benzylic positions. The bromination of 2,4-dimethylphenol can lead to a variety of products depending on the reaction conditions. rsc.org Further bromination of 6-bromo-2,4-dimethylphenol can yield 6-bromo-4-bromomethyl-2-methylphenol or 6-bromo-2,4-bis(bromomethyl)phenol. rsc.org The latter is formed through a free-radical process. rsc.orgcdnsciencepub.com
The resulting benzylic halides are versatile intermediates for further derivatization. For instance, the bromomethyl groups can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, opening pathways to a wide range of derivatives. The synthesis of 2,6-bis-(bromomethyl)-4-alkyl phenols highlights the utility of bromomethylation reactions on phenolic compounds. acs.org
Oxidation of Methyl Groups to Carboxylic Acid Derivatives
The methyl groups on the aromatic ring of this compound can be oxidized to carboxylic acids. Strong oxidizing agents are typically required for this transformation. The oxidation of methyl groups to carboxylic acids is a common transformation in organic synthesis, often proceeding through a series of two-electron oxidations. harvard.edu
A related and synthetically useful reaction is the conversion of the phenolic hydroxyl group into a phenoxyacetic acid derivative. This is commonly achieved through the Williamson ether synthesis, where the phenol is reacted with an α-haloacetic acid ester, such as ethyl 2-bromoacetate, in the presence of a base, followed by hydrolysis. scielo.brresearchgate.net For example, 2,4-dimethylphenol can be refluxed with ethyl 2-bromoacetate and potassium hydroxide (B78521) to yield ethyl 2-(2,4-dimethylphenoxy)acetate, which can be further converted to other derivatives. scielo.brresearchgate.netscilit.com This pathway is a common strategy for synthesizing phenoxyacetic acid derivatives, which are a known class of biologically active molecules. jetir.org The synthesis of 2,6-dimethyl phenoxyacetic acid from 2,6-xylenol and bromoacetic acid has been described, illustrating a similar transformation. google.com
Photochemical and Electrochemical Properties and Reactivity
The photochemical and electrochemical behavior of phenolic compounds is an area of active research. The presence of bromine and methyl substituents on the phenol ring influences these properties.
Photochemical Properties: Phenolic compounds can undergo photochemical reactions, often involving the phenolic hydroxyl group and substituents on the aromatic ring. For instance, 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone, a product of the bromination of 3,4-dimethylphenol, rearranges to give 2,6-dibromo-4-bromomethyl-3-methylphenol when exposed to light at room temperature. rsc.org While specific studies on the direct photochemistry of this compound are not prevalent in the provided results, the behavior of structurally similar compounds suggests that it may be susceptible to photochemical transformations. The photophysical and photochemical properties of related complex structures, such as zinc phthalocyanines with substituted phenoxy groups, are often investigated to understand their behavior in applications like photodegradation. researchgate.net
Electrochemical Properties: The electrochemical oxidation of phenols is a well-studied process. The oxidation potential of a phenol is influenced by the electronic nature of its substituents. The amino and hydroxyl groups of 4-amino-3,5-dimethylphenol, for example, allow it to participate in redox reactions, and its oxidation potentials have been studied using cyclic voltammetry. This technique is also used to study the electrochemical properties of organoboron compounds, where it was found that an organoborate had a much lower oxidation potential compared to its corresponding organoborane. researchgate.net The electrochemical oxidation of hindered phenols, such as 2,4,6-tri-t-butylphenol, leads to the formation of phenoxy radicals. acs.org While direct electrochemical data for this compound is limited in the search results, it is expected to undergo electrochemical oxidation, with the bromo and dimethyl substituents influencing its reactivity and oxidation potential.
Interactive Data Table: Reaction Pathways of Dimethylphenol Derivatives
| Precursor | Reagents | Product | Reaction Type |
| 2,4-Dimethylphenol | Bromine | 6-Bromo-2,4-dimethylphenol, 6-Bromo-4-bromomethyl-2-methylphenol, or 6-bromo-2,4-bis(bromomethyl)phenol | Benzylic Halogenation |
| 2,4-Dimethylphenol | Ethyl 2-bromoacetate, KOH | Ethyl 2-(2,4-dimethylphenoxy)acetate | Williamson Ether Synthesis |
| 3,4-Dimethylphenol | Bromine | 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone | Bromination |
| 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone | Light | 2,6-dibromo-4-bromomethyl-3-methylphenol | Photochemical Rearrangement |
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,4 Dimethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer the primary insight into the molecular skeleton of 5-Bromo-2,4-dimethylphenol. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns in the ¹H spectrum reveal proton-proton coupling.
The ¹H NMR spectrum is expected to show four distinct signals. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.org The two aromatic protons are chemically non-equivalent and appear as singlets because they have no adjacent protons for spin-spin coupling. The two methyl groups are also in different environments and are therefore expected to resonate as two separate singlets, each integrating to three protons.
The ¹³C NMR spectrum will display eight signals, corresponding to each unique carbon atom in the molecule. The positions of these signals, particularly for the aromatic carbons, are influenced by the electronic effects of the hydroxyl, bromo, and methyl substituents. The carbon atom bonded to the hydroxyl group (C-1) is typically deshielded, while the carbon bearing the bromine atom (C-5) is also significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (Note: These are predicted values. Experimental values may vary based on solvent and conditions.)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Hydroxyl | ~5.0 | broad s | 1H | OH |
| Aromatic | ~7.2 | s | 1H | H-6 |
| Aromatic | ~6.9 | s | 1H | H-3 |
| Methyl | ~2.3 | s | 3H | CH₃ at C-4 |
| Methyl | ~2.2 | s | 3H | CH₃ at C-2 |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~151 | C-1 (C-OH) |
| Aromatic | ~135 | C-4 (C-CH₃) |
| Aromatic | ~132 | C-6 (C-H) |
| Aromatic | ~130 | C-3 (C-H) |
| Aromatic | ~125 | C-2 (C-CH₃) |
| Aromatic | ~118 | C-5 (C-Br) |
| Methyl | ~20 | CH₃ at C-4 |
| Methyl | ~16 | CH₃ at C-2 |
To confirm the assignments from 1D NMR and establish the precise connectivity of the atoms, two-dimensional NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. i.moscow For this compound, no cross-peaks would be expected between the aromatic protons as they are not adjacent. This lack of correlation confirms their positions relative to the substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It would be used to definitively link the proton signals for H-3 and H-6 to their corresponding carbon signals (C-3 and C-6) and the methyl proton signals to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings). It is particularly powerful for connecting structural fragments and positioning substituents. nih.gov For instance, the protons of the methyl group at C-2 would show correlations to C-1, C-2, and C-3. The protons of the methyl group at C-4 would show correlations to C-3, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern on the aromatic ring.
While solution-state NMR provides data on molecules in a dissolved, mobile state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of molecules in their native crystalline or amorphous solid forms. preprints.org For this compound, ssNMR could provide valuable information that is inaccessible in solution.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solids. Small differences in chemical shifts compared to the solution state can indicate the effects of intermolecular interactions, such as hydrogen bonding and crystal packing. rsc.org If the compound crystallizes in a unit cell with multiple, non-equivalent molecules (polymorphism), ssNMR can resolve separate signals for each distinct molecular conformation.
Furthermore, ssNMR can probe molecular dynamics. sfasu.edu For example, variable temperature experiments could be used to study the rotation of the methyl groups or other dynamic processes within the crystal lattice. Although specific ssNMR studies on this compound are not prevalent in the literature, the techniques have been successfully applied to other phenols to investigate their interactions and immobilization in various matrices. sfasu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to study molecular structure and bonding.
The IR and Raman spectra of this compound are dominated by vibrations associated with its key functional groups: the hydroxyl (-OH) group, the methyl (-CH₃) groups, the aromatic ring, and the carbon-bromine (C-Br) bond. Detailed vibrational assignments can be made by comparison with similar substituted phenols. acs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3600 (in dilute solution) | Sharp, Medium | Free O-H | Stretching |
| ~3400 (solid state) | Broad, Strong | Hydrogen-bonded O-H | Stretching |
| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |
| 2980-2850 | Medium | Aliphatic C-H (in CH₃) | Stretching |
| ~1600, ~1480 | Strong-Medium | Aromatic C=C | Stretching |
| ~1450 | Medium | C-H (in CH₃) | Asymmetric Bending |
| ~1375 | Medium | C-H (in CH₃) | Symmetric Bending |
| ~1230 | Strong | C-O (phenolic) | Stretching |
| ~1150 | Medium | In-plane C-H | Bending |
| ~600 | Medium-Strong | C-Br | Stretching |
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. researchgate.net The O-H stretching vibration is the most informative probe for this interaction. In a dilute solution of this compound in a non-polar solvent like carbon tetrachloride, intermolecular hydrogen bonding is minimized, and a sharp absorption band corresponding to the "free" O-H stretch is observed around 3600 cm⁻¹. acs.org
In the pure solid state or in a concentrated solution, the molecules associate via intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber (typically 3200-3400 cm⁻¹) and the absorption band to become significantly broader and more intense. The magnitude of this shift provides a qualitative measure of the hydrogen bond strength.
For this compound, intramolecular hydrogen bonding between the -OH group and the adjacent bromine atom is not sterically favored. Therefore, intermolecular hydrogen bonding is the dominant interaction governing the association of these molecules in the condensed phase. Analysis of the O-H band shape and position under various conditions (temperature, concentration, solvent polarity) can thus provide a detailed picture of the conformational and associative behavior of the molecule. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the analysis focuses on the electronic transitions within the molecule and how these are influenced by the chemical environment.
Electronic Transitions and Chromophore Analysis in Solution
The UV-Vis spectrum of this compound is primarily determined by its chromophore, which is the substituted benzene (B151609) ring. The hydroxyl (-OH), bromine (-Br), and two methyl (-CH₃) groups attached to the ring act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The absorption bands observed in the UV region arise from π → π* transitions of the electrons in the aromatic ring.
In a neutral solution, phenols typically exhibit two main absorption bands. 9afi.comcdnsciencepub.com For the parent compound, phenol (B47542), these bands appear around 210 nm and 270 nm. The introduction of substituents alters the position (wavelength) and intensity (molar absorptivity) of these bands. While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from related compounds. For instance, 2,4-dimethylphenol (B51704) has absorption maxima at approximately 220 nm and 279 nm. nist.gov The bromine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, will further influence these transitions. Generally, halogen substitution can lead to a red-shift (bathochromic shift) of the absorption bands. nih.gov
| Compound | λmax 1 (nm) | λmax 2 (nm) | Transition Type |
|---|---|---|---|
| Phenol | ~210 | ~270 | π → π |
| 2,4-Dimethylphenol | ~220 | ~279 | π → π |
| This compound (Predicted) | ~220-230 | ~280-290 | π → π* |
Solvent Effects on UV-Vis Spectra and Electronic Structure
The polarity of the solvent can significantly impact the UV-Vis spectrum of phenolic compounds. smacgigworld.comacs.org Polar solvents can form hydrogen bonds with the hydroxyl group of the phenol, which affects the energy levels of the ground and excited states. For π → π* transitions, an increase in solvent polarity typically causes a small red-shift (bathochromic shift) in the absorption maximum. acs.org
A more pronounced effect is observed with changes in pH. In a basic solution, the phenolic proton is removed to form the phenoxide ion. smacgigworld.combspublications.net This increases the electron-donating ability of the oxygen atom, leading to extended conjugation. The result is a significant red-shift and an increase in the intensity of the absorption bands (hyperchromic effect). smacgigworld.combspublications.net For phenol, the band at 270 nm shifts to about 287 nm in the phenoxide form. bgu.ac.il A similar, if not more pronounced, effect would be expected for this compound.
| Condition | Effect on λmax | Reason | Citation |
|---|---|---|---|
| Increasing Solvent Polarity (e.g., Hexane to Ethanol) | Small Bathochromic (Red) Shift | Stabilization of the π* excited state through dipole-dipole interactions. | smacgigworld.comacs.org |
| Basic pH (Phenoxide Formation) | Large Bathochromic (Red) Shift and Hyperchromic Effect | Increased conjugation and electron delocalization in the phenoxide ion. | smacgigworld.combspublications.net |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound (C₈H₉BrO). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a natural abundance ratio of approximately 1:1. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. csic.esacs.org
HRMS can distinguish the exact mass of C₈H₉BrO from other potential formulas that might have the same nominal mass. The calculated exact masses for the isotopic molecular ions of this compound are presented in the table below.
| Ionic Species | Elemental Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₈H₉⁷⁹BrO | 199.9837 |
| [M+2]⁺ (with ⁸¹Br) | C₈H₉⁸¹BrO | 201.9816 |
Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation to generate fragment ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation for phenols and alkylbenzenes is the loss of a methyl radical (•CH₃) from the molecular ion, which would result in a fragment ion at m/z 185/187. Another typical pathway for phenols is the loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion. A key fragmentation for brominated aromatic compounds is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of a prominent ion at m/z 121. csic.es Alternatively, the bromine atom itself can be detected as an ion at m/z 79/81. csic.es
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 200/202 | 185/187 | •CH₃ | [M - CH₃]⁺ |
| 200/202 | 121 | •Br | [M - Br]⁺ |
| 185/187 | 157/159 | CO | [M - CH₃ - CO]⁺ |
| 200/202 | 79/81 | C₈H₉O• | [Br]⁺ |
X-ray Crystallography and Diffraction Studies
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, culminating in a detailed three-dimensional model of the molecule.
Although a specific single-crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), the crystal structure of its isomer, 4-bromo-3,5-dimethylphenol , offers valuable comparative insights. In the case of 4-bromo-3,5-dimethylphenol, SC-XRD analysis revealed a complex asymmetric unit containing four distinct molecules (Z' = 4). This high Z' value suggests a complex interplay of intermolecular forces leading to a non-symmetrical packing arrangement. The study of this isomer highlights the structural nuances that can arise from subtle changes in substituent positions on the phenol ring.
For this compound, a hypothetical SC-XRD study would be expected to confirm the planar nature of the benzene ring and provide precise measurements of the C-Br, C-O, and C-C bond lengths. The orientation of the hydroxyl and methyl groups relative to the bromine atom would be unequivocally established, providing a basis for understanding its chemical reactivity and intermolecular interactions.
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for substituted phenols) |
| Space Group | P2₁/c or P2₁2₁2₁ (Common for chiral and achiral molecules) |
| Z (Molecules per unit cell) | 2 or 4 |
| C-Br Bond Length | ~1.90 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.82 Å (typically refined with constraints) |
| Aromatic C-C Bond Lengths | ~1.39 Å (average) |
| C-C (methyl) Bond Length | ~1.51 Å |
Powder X-ray Diffraction for Polymorphic Forms and Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to identify crystalline phases and analyze polymorphic forms of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit varying physical properties.
Currently, there are no published powder diffraction patterns for this compound. However, analysis of related compounds suggests that substituted phenols can exhibit polymorphism. A PXRD study of this compound would be instrumental in:
Phase Identification: The resulting diffraction pattern would serve as a unique "fingerprint" for the crystalline form of the compound.
Polymorph Screening: By analyzing samples crystallized under different conditions (e.g., different solvents, temperatures, or pressures), PXRD could identify the existence of any polymorphic forms. Each polymorph would produce a distinct diffraction pattern.
Purity Analysis: PXRD can detect the presence of crystalline impurities in a sample.
The diffraction pattern is a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.
| Analysis Type | Purpose | Expected Outcome for this compound |
| Phase Identification | To obtain a characteristic diffraction pattern for the bulk material. | A unique set of 2θ values and corresponding intensities that can be used for identification. |
| Polymorph Screening | To investigate the existence of different crystalline forms. | Potential discovery of multiple diffraction patterns, indicating the presence of polymorphs. |
| Purity Assessment | To detect crystalline impurities. | A clean pattern matching a single phase would indicate high purity. Additional peaks would suggest impurities. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonding and halogen bonding.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains or cyclic motifs. In the crystal structure of its isomer, 4-bromo-3,5-dimethylphenol, extensive O-H···O hydrogen bonding is a dominant feature, creating a robust network that stabilizes the crystal lattice.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.
The interplay of these interactions determines the final crystal packing. Based on the analysis of related brominated and methylated phenols, it is likely that the crystal structure of this compound would be characterized by a dense network of hydrogen bonds, supplemented by weaker halogen bonds and van der Waals forces.
Theoretical and Computational Chemistry Approaches to 5 Bromo 2,4 Dimethylphenol
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens to examine the fundamental properties of 5-Bromo-2,4-dimethylphenol at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.
The geometry of the phenol (B47542) ring is influenced by the substitution pattern. The presence of two methyl groups and a bromine atom on the aromatic ring, along with the hydroxyl group, introduces steric and electronic effects that can lead to slight distortions from a perfectly planar benzene (B151609) ring. The bond lengths and angles are also affected by these substituents. For instance, the C-Br bond length and the C-O bond length will adopt values that reflect the electronic interplay between the halogen, the methyl groups, and the hydroxyl group.
The electronic structure, including the distribution of electron density, is also elucidated through DFT. The electronegative bromine and oxygen atoms will draw electron density towards them, creating a specific electrostatic potential map of the molecule. This map is crucial for understanding intermolecular interactions and the reactivity of the molecule.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can be computationally more demanding than DFT but can provide highly accurate predictions for various molecular properties. For this compound, ab initio calculations can be employed to predict its thermochemical properties, such as the enthalpy of formation and heat capacity. These calculations are vital for understanding the stability and energy of the compound under different conditions.
Furthermore, ab initio methods are instrumental in predicting spectroscopic properties. By calculating the energy differences between electronic states, it is possible to predict the absorption wavelengths in UV-Vis spectroscopy. Similarly, by calculating the second derivative of the energy with respect to the nuclear positions, vibrational frequencies for infrared (IR) and Raman spectroscopy can be determined. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed absorption bands.
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of the bromine atom and methyl groups will influence the energies of the frontier orbitals. The electron-donating methyl groups and the electron-withdrawing bromine atom will modulate the electron density distribution across the aromatic ring, affecting the HOMO and LUMO energy levels.
The electron density distribution, which can be visualized through computational modeling, shows the regions of the molecule that are electron-rich or electron-poor. In this compound, the oxygen and bromine atoms are expected to be regions of higher electron density, while the hydrogen atoms of the methyl and hydroxyl groups will be more electron-deficient. This distribution is key to understanding the molecule's reactivity towards electrophiles and nucleophiles.
| Property | Phenol | p-Bromophenol | 2,4-Dimethylphenol (B51704) |
|---|---|---|---|
| HOMO Energy (eV) | -5.823 | -5.912 | -5.678 |
| LUMO Energy (eV) | -0.145 | -0.234 | -0.102 |
| HOMO-LUMO Gap (eV) | 5.678 | 5.678 | 5.576 |
| Dipole Moment (Debye) | 1.45 | 2.23 | 1.38 |
Computational Prediction and Validation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction and validation of spectroscopic data, which are essential for the structural elucidation and characterization of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These calculations are typically performed using DFT methods, such as GIAO (Gauge-Including Atomic Orbital), which have shown good accuracy in predicting NMR parameters.
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating methyl groups and the electron-withdrawing bromine and hydroxyl groups. The calculations can help in the unambiguous assignment of the signals in the experimental NMR spectrum. Similarly, theoretical predictions of spin-spin coupling constants between neighboring protons can aid in confirming the connectivity of the atoms in the molecule.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (on OH) | 4.6 | 4.7 |
| H (aromatic) | 6.6 - 7.0 | 6.6 - 6.9 |
| H (on CH₃) | 2.2 | 2.2 |
| C (aromatic, attached to OH) | 151.8 | 151.7 |
| C (aromatic) | 115.8 - 130.5 | 115.7 - 130.4 |
| C (in CH₃) | 15.8, 20.4 | 15.7, 20.3 |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities for this compound.
The calculated vibrational spectrum can be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands to specific molecular vibrations, such as C-H stretching, O-H stretching, C-C stretching in the aromatic ring, and vibrations involving the C-Br bond. It is common practice to scale the calculated frequencies by a factor to account for anharmonicity and other systematic errors in the calculations, leading to better agreement with experimental data. These simulations are invaluable for a detailed understanding of the vibrational dynamics of the molecule.
| Vibrational Mode | Phenol | p-Bromophenol | 2,4-Dimethylphenol |
|---|---|---|---|
| O-H Stretch | 3657 | 3652 | 3655 |
| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 | 3030 - 3080 |
| Aromatic C-C Stretch | 1450 - 1600 | 1440 - 1590 | 1460 - 1610 |
| C-O Stretch | 1250 | 1245 | 1255 |
| C-Br Stretch | - | ~670 | - |
Computational UV-Vis Absorption Spectra and Electronic Transitions
The prediction of UV-Vis absorption spectra through computational methods like TD-DFT is a cornerstone of modern computational chemistry. This method calculates the energies of electronic transitions from the ground state to various excited states, providing the theoretical absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions are typically characterized by the movement of electrons between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For substituted phenols, the position and nature of substituents (like bromine and methyl groups) are expected to significantly influence the absorption spectra by altering the energies of the π and π* orbitals of the benzene ring. However, without specific computational studies on this compound, a quantitative data table of its electronic transitions, oscillator strengths, and orbital contributions cannot be compiled.
Reaction Mechanism Elucidation and Energetics
For a molecule like this compound, potential reactions of interest could include electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, or reactions involving the bromine atom. A computational study would typically provide a free energy profile, illustrating the energy changes as the reactants are converted into products through one or more transition states. Unfortunately, no such reaction mechanism studies specifically involving this compound were identified.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of molecules over time. These simulations can reveal the preferred three-dimensional shapes (conformations) of a molecule and the energy barriers between them. For phenols, this can include the orientation of the hydroxyl group relative to the ring and its substituents.
MD simulations are also crucial for studying potential tautomerism, where a molecule can exist in different isomeric forms that readily interconvert. While keto-enol tautomerism is a key concept, its relevance and energetic landscape for this compound have not been computationally explored in the available literature. Additionally, modeling the explicit interactions with solvent molecules in an MD simulation is vital for understanding how the solvent environment affects the compound's structure and behavior. Such specific simulation data for this compound is not presently available.
Advanced Applications of 5 Bromo 2,4 Dimethylphenol in Non Biological Disciplines
Strategic Intermediate in Complex Organic Synthesis
In organic synthesis, the value of a building block is determined by its ability to introduce specific structural features and functionalities into a target molecule in a controlled and efficient manner. 5-Bromo-2,4-dimethylphenol possesses two key reactive sites: the phenolic hydroxyl group and the carbon-bromine bond. This dual functionality allows for sequential or orthogonal chemical transformations, making it a potentially valuable intermediate for creating elaborate molecular architectures.
Precursor for Advanced Chemical Scaffolds and Fine Chemicals
The term "chemical scaffold" refers to the core structure of a molecule to which various functional groups can be appended. This compound is a potential precursor for a variety of scaffolds, primarily through reactions that functionalize the aryl-bromine bond.
The presence of the bromine atom makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, could be employed to introduce alkynyl moieties onto the phenol (B47542) ring. gold-chemistry.orgorganic-chemistry.org Such a transformation would yield substituted aryl alkynes, which are themselves important precursors for pharmaceuticals, agrochemicals, and materials. gold-chemistry.org Similarly, Suzuki and Stille couplings could be used to form biaryl structures, which are prevalent in liquid crystals, polymers, and as ligands in catalysis. researchgate.net
The direct oxidative coupling of phenols like 2,4-dimethylphenol (B51704) can sometimes be challenging, leading to a mixture of products or polymerization. d-nb.info The presence of a bromine atom, as in this compound, provides a specific and reliable handle for regioselective coupling, circumventing these issues and allowing for the controlled synthesis of complex biaryls and other fine chemicals. researchgate.netd-nb.info
Table 1: Potential Cross-Coupling Reactions Using this compound This table is illustrative of potential, mechanistically sound reactions. Specific research citations for these reactions with this exact substrate are limited.
| Reaction Name | Reactant Partner | Catalyst System (Typical) | Resulting C-C Bond | Potential Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ + Base | Aryl-Aryl | Substituted Biaryl Phenols |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine | Aryl-Alkynyl | Arylalkynyl Phenols |
| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | Aryl-Vinyl | Vinylated Phenols |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl | Substituted Biaryl/Styrenyl Phenols |
| Buchwald-Hartwig | Amine | Pd Catalyst + Ligand + Base | Aryl-Nitrogen | Arylamine Phenols |
Building Block in the Synthesis of Specialty Polymers and Resins
The bifunctional nature of this compound allows it to be incorporated into polymer chains. The hydroxyl group can undergo reactions such as etherification or esterification, while the bromine atom can participate in metal-catalyzed polymerization reactions.
Research on the closely related isomer, 4-bromo-2,6-dimethylphenol (B182379), has shown its utility in phase-transfer-catalyzed polymerization to create functional polymers. dntb.gov.ua In these processes, the phenolic oxygen acts as the nucleophile for chain growth, while the bromo group remains as a pendant functionality on the polymer backbone. This pendant bromo group can then be used for post-polymerization modification, allowing for the attachment of other chemical moieties to tailor the polymer's final properties. While specific studies on this compound in this exact context are not prevalent, the chemical principles are directly applicable.
Role in Materials Science and Polymer Chemistry
In materials science, the goal is to create substances with specific, desirable properties, such as thermal stability, flame retardancy, or electronic conductivity. The incorporation of halogenated phenols into polymers is a known strategy to impart some of these characteristics.
Monomer or Co-monomer in the Synthesis of Functional Polymers
One of the most significant applications for substituted phenols is in the synthesis of poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE) resins. These are high-performance engineering thermoplastics known for their high-temperature resistance, dimensional stability, and dielectric properties. The polymerization is typically an oxidative coupling process catalyzed by a copper-amine complex. researchgate.netscite.ai
While the archetypal monomer for this process is 2,6-dimethylphenol, the inclusion of other substituted phenols as co-monomers is a common strategy to modify the final polymer. The use of a bromo-substituted monomer like this compound could serve several purposes:
Flame Retardancy : Brominated compounds are well-known flame retardants. Their incorporation into the polymer backbone can enhance the material's fire resistance. ontosight.ai
Property Modification : The bulky and polar bromine atom can disrupt polymer chain packing, altering properties like the glass transition temperature (Tg), solubility, and mechanical strength.
Reactive Handle : As mentioned previously, the bromine atom provides a site for subsequent chemical reactions, allowing the base PPO polymer to be functionalized for more advanced applications. rsc.org
Component in the Development of Advanced Organic Electronic Materials
The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with specific electronic properties, often derived from extended π-conjugated systems. While this compound itself is not a conjugated material, it serves as a critical building block for creating them.
Through cross-coupling reactions like the Sonogashira and Suzuki reactions, the this compound unit can be linked with other aromatic or acetylenic units. This step-wise construction allows for the synthesis of well-defined oligomers and polymers with tailored conjugation lengths and electronic energy levels. The methyl and hydroxyl substituents on the phenyl ring would influence the final molecule's solubility, solid-state morphology, and electronic character, making this a useful, modifiable component in the synthetic chemist's toolbox for electronic materials.
Ligand or Ancillary Moiety in Coordination Polymers
Coordination polymers, including metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. hhu.demdpi.com These materials have garnered immense interest for applications in gas storage, separation, and catalysis. hhu.de
The phenolic oxygen of this compound, particularly in its deprotonated phenoxide form, can readily coordinate to a metal center. This allows the molecule to function as a ligand in the assembly of coordination polymers. In such a structure, the main body of the 2,4-dimethylphenyl group would act as a spacer, while the bromine atom would serve as a functional group decorating the pores of the resulting framework. This pendant bromo-group could influence the framework's interaction with guest molecules or act as a reactive site for post-synthetic modification, a powerful technique for tuning the properties of MOFs. While specific examples of coordination polymers built from this compound are not widely reported, the use of functionalized phenols and bromo-aromatics as ligands is a well-established principle in the field. mdpi.com
Application in Catalysis and Organocatalysis
This compound serves as a versatile building block in the field of catalysis, primarily as a precursor for sophisticated ligands used in transition metal-catalyzed reactions and as a modifier in various catalytic systems.
The structural framework of this compound is particularly amenable to the synthesis of specialized ligands, such as phosphine (B1218219) ligands, which are crucial components in many transition metal-catalyzed cross-coupling reactions. The design and synthesis of phosphine ligands are pivotal for advancing cross-coupling processes. orgsyn.org By strategically modifying the ligand's structure, the geometry and electronic properties of the resulting metal complexes can be fine-tuned, leading to the development of highly efficient and selective catalysts. orgsyn.org
The synthesis of these ligands often involves multi-step reaction sequences. For instance, the creation of P,N-heterocyclic phosphine ligands can be achieved through a series of reactions that may include condensation, chlorination, and palladium-catalyzed coupling. nih.gov While specific examples detailing the direct use of this compound as a starting material for these complex ligands are not extensively documented in readily available literature, its chemical structure, featuring a reactive bromine atom and a phenolic hydroxyl group, presents clear opportunities for its incorporation into such synthetic pathways. The bromo- and hydroxyl- functionalities can be readily converted to other functional groups necessary for building the desired ligand architecture.
The development of new phosphine ligands is driven by the need to tackle challenging coupling reactions, and the ability to rapidly assemble a diverse library of ligands from readily available starting materials is essential. orgsyn.org The substitution pattern of this compound offers a unique scaffold for creating sterically and electronically diverse ligands.
Beyond its role as a ligand precursor, this compound and its derivatives can act as modifiers or additives in catalytic systems. In certain palladium-catalyzed reactions, phenolic compounds can influence the catalytic cycle. For example, in the palladium-catalyzed hydroxylation of aryl halides, a palladacycle precatalyst is effective, and the presence of a phenolic product is the outcome of the reaction. acs.org
Furthermore, the study of reactions involving similar brominated phenols provides insight into their potential roles. For instance, the oxidative bromination of various phenol derivatives can be efficiently catalyzed by certain vanadium complexes, highlighting the reactivity of the phenolic ring system in the presence of a catalyst. acs.org In some cases, the phenoxide generated from a phenol can act as a component in the catalytic system itself. For example, Cs(2,4-dimethylphenoxy), derived from 2,4-dimethylphenol, has been used in copper-catalyzed C-O cross-coupling reactions. rsc.org
The presence of the bromine atom and methyl groups on the aromatic ring of this compound can influence the steric and electronic environment of a catalytic center, potentially altering its activity and selectivity. While direct studies on this compound as a modifier are not abundant, the principles of catalyst modification suggest its potential utility in fine-tuning catalytic performance.
Environmental and Industrial Chemical Relevance (Excluding Ecotoxicology)
The environmental fate and analytical applications of this compound are important considerations due to its presence as a potential transformation product of other industrial chemicals and its utility as a reference material.
Brominated phenols are a class of compounds whose environmental fate is of significant interest due to their potential toxicity. nih.gov The environmental transformation of these compounds can occur through various pathways, including biodegradation and photochemical degradation. nih.govwho.int
Vapor-phase brominated phenols are subject to degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals. who.int The half-life for such reactions varies depending on the specific brominated phenol. who.int In aqueous environments, less brominated phenols tend to remain in the water phase, while more highly brominated phenols are more likely to adsorb to suspended solids and sediment. who.int Brominated phenols are generally not readily biodegradable but can be degraded by adapted microbial communities. who.int
Studies on the thermal degradation of brominated compounds, such as tetrabromobisphenol A (TBBPA), show the formation of various brominated phenols as pyroproducts. researchgate.net These studies provide insights into the potential transformation pathways of brominated phenols under thermal stress, which can be relevant in the context of waste incineration. researchgate.net The degradation of 4-bromophenol (B116583) by the aerobic bacterium Ochrobactrum sp. has been shown to proceed via a ring hydroxylation pathway. nih.gov Isotope analysis in such studies helps to delineate aerobic biodegradation from other natural attenuation processes like reductive debromination or photolysis. nih.gov
The following table summarizes the environmental transformation pathways for brominated phenols:
| Transformation Pathway | Description | Key Factors |
| Atmospheric Degradation | Reaction with photochemically produced hydroxyl radicals in the vapor phase. who.int | Sunlight, presence of hydroxyl radicals. who.int |
| Aqueous Fate | Adsorption to sediment or persistence in the water column depending on the degree of bromination. who.int | Number of bromine atoms on the phenol ring. who.int |
| Biodegradation | Degradation by specific microbial communities, often through pathways like ring hydroxylation. nih.govwho.int | Presence of adapted microorganisms. nih.govwho.int |
| Thermal Degradation | Formation of various smaller brominated compounds upon heating. researchgate.net | Temperature, presence of oxygen. researchgate.net |
This compound is utilized as a reference standard in analytical chemistry. biosynth.com Reference standards are crucial for the accurate quantification of chemical compounds in various matrices, including those from industrial processes. The availability of a pure, well-characterized standard of this compound allows for the development and validation of analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), for its detection and measurement. epa.gov
In the context of industrial process control, monitoring the formation or presence of specific byproducts or impurities is often necessary to ensure product quality and process efficiency. For example, in processes where brominated phenols might be formed as intermediates or degradation products, having a reference standard for this compound would be essential for quality control analyses.
The use of analytical methods like GC, often coupled with derivatization techniques, is common for the analysis of phenols. epa.gov For instance, Method 8041A by the U.S. Environmental Protection Agency outlines procedures for the analysis of phenols by gas chromatography, which can be adapted for specific compounds like this compound when a reference standard is available. epa.gov The physical properties of this compound, such as its melting point of 72°C, are important characteristics for its identification and purification as a reference material. biosynth.com
Advanced Analytical Methodologies for Detection and Quantification of 5 Bromo 2,4 Dimethylphenol
Chromatographic Separation Techniques
Chromatographic techniques are central to the analysis of 5-Bromo-2,4-dimethylphenol, offering robust and reliable methods for its separation from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
HPLC is a versatile technique for the analysis of phenolic compounds, including this compound. The separation is typically achieved on reversed-phase columns, such as C18, with a mobile phase consisting of a gradient mixture of an aqueous component (often with a pH modifier like phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comoup.com
A key advantage of HPLC is the variety of detection modes available. Diode Array Detection (DAD) or UV-Vis detectors are commonly used, monitoring the eluent at specific wavelengths where phenolic compounds absorb, such as 280 nm. mdpi.comjfda-online.com For enhanced sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (MS), a technique known as HPLC-MS.
Recent studies have demonstrated the successful simultaneous determination of multiple phenolic compounds in water matrices using HPLC-DAD. mdpi.com For instance, a method developed for 17 phenolic compounds utilized a gradient elution with a 0.1% H3PO4 aqueous solution and acetonitrile on an Eclipse XDB-C18 column. mdpi.com Such methods can be adapted for the specific quantification of this compound, likely exhibiting similar retention behavior to other dimethylphenols and brominated phenols.
Table 1: Illustrative HPLC-DAD Conditions for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Column | Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | A: 0.1% H3PO4 in water mdpi.com B: Acetonitrile mdpi.com |
| Gradient | Gradient elution program mdpi.com |
| Flow Rate | 0.6 mL/min mdpi.com |
| Column Temperature | 20 °C mdpi.com |
| Detection | Diode Array Detector (DAD) mdpi.com |
| Wavelengths | Multiwavelength, e.g., 280 nm mdpi.comjfda-online.com |
Gas Chromatography (GC) with Selective Detectors (e.g., FID, ECD)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The analysis can be performed directly on the underivatized phenol (B47542) or after a derivatization step to enhance volatility and detectability. settek.comepa.gov
For underivatized phenols, a Flame Ionization Detector (FID) is commonly used. settek.comitesm.mx EPA Method 8041A, for instance, outlines GC/FID for the analysis of various phenols, including 2,4-dimethylphenol (B51704). settek.comepa.gov Fused-silica open-tubular columns with a wide bore offer improved resolution and sensitivity compared to packed columns. epa.gov
To achieve lower detection limits, derivatization is often employed. The phenolic hydroxyl group can be converted into a less polar and more volatile ether or ester. Derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) allows for the use of more selective and sensitive detectors. settek.comepa.gov When using PFBBr, an Electron Capture Detector (ECD) is highly effective due to its sensitivity towards the electrophilic bromine and fluorine atoms in the derivative. settek.com
Table 2: GC Conditions for Phenol Analysis based on EPA Method 8041A
| Analysis Type | Column | Detector | Derivatizing Agent |
|---|---|---|---|
| Underivatized Phenols | Fused-silica open-tubular wide-bore epa.gov | FID settek.comepa.gov | None settek.com |
| Derivatized Phenols | Fused-silica open-tubular wide-bore epa.gov | ECD settek.com | Pentafluorobenzyl bromide (PFBBr) settek.comepa.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. While SFC can be used for chiral separations, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral separation is not applicable for this compound.
Electrophoretic Separation Methods
Electrophoretic methods provide an alternative to chromatographic techniques, often with the advantages of high separation efficiency and low solvent consumption.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE), particularly in the capillary zone electrophoresis (CZE) mode, is well-suited for the separation of charged or ionizable compounds like phenols. jfda-online.com At a sufficiently high pH, the hydroxyl group of this compound will deprotonate, allowing it to migrate in an electric field.
Studies on the separation of bromophenols have demonstrated the effectiveness of CZE. jfda-online.com Optimal separation is often achieved by carefully selecting the buffer composition and pH. For example, a 20 mM borate-NaOH buffer at pH 10.0 has been successfully used to separate five different bromophenols with UV detection at 280 nm. jfda-online.com Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of halogenated phenolic compounds. dphen1.comresearchgate.net
On-line preconcentration techniques, such as large-volume sample stacking (LVSEP), can be coupled with CE to significantly enhance detection limits. researchgate.net
Table 3: Example CZE Conditions for Bromophenol Separation
| Parameter | Condition |
|---|---|
| Buffer | 20 mM borate-NaOH jfda-online.com |
| pH | 10.0 jfda-online.com |
| Voltage | +30 kV jfda-online.com |
| Capillary | Uncoated fused-silica, 50 µm ID jfda-online.com |
| Detection | UV absorbance at 280 nm jfda-online.com |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for unambiguous identification and sensitive quantification. dokumen.pub
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a standard method for the confirmation of phenolic compounds. settek.com After separation on the GC column, the analyte molecules are ionized (commonly by electron ionization) and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is particularly useful for less volatile or thermally labile phenolic compounds and is widely used in environmental analysis. dokumen.pub
These hyphenated methods offer superior selectivity and sensitivity, allowing for the detection of this compound at trace levels in complex environmental and biological samples.
GC-MS/MS and LC-MS/MS for Trace Analysis and Structural Confirmation
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for trace analysis of semivolatile organic compounds like this compound. lcms.cz These methods offer exceptional sensitivity and selectivity, which is crucial for distinguishing the target analyte from matrix interferences. lcms.cznih.gov
In GC-MS/MS, the compound is first separated from other components in a gas chromatograph before being ionized. The resulting molecular ion is selected in the first mass spectrometer and then fragmented through collision with an inert gas. The second mass spectrometer analyzes these fragments. By monitoring a specific precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM), the system achieves very low detection limits and high analytical confidence, effectively eliminating background noise. shimadzu.comgcms.cz This approach is a simplified alternative to traditional GC/MS methods and provides higher sample throughput. shimadzu.com
LC-MS/MS offers a complementary approach, particularly for compounds that are thermally labile or require derivatization for GC analysis. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, allows for the analysis of a wide range of compounds, including various phenols. nih.gov This technique was successfully used to develop a comprehensive analytical framework for identifying and quantifying chemically diverse endocrine-disrupting chemicals (EDCs), which include phenolic compounds, in complex environmental matrices. nih.gov The use of specific mobile phases and extraction methods, like solid-phase extraction (SPE), can significantly enhance recovery rates and achieve method quantification limits at the nanogram-per-liter level. nih.gov
Table 1: Illustrative GC-MS/MS Parameters for Analysis of Brominated Phenols
| Parameter | Setting | Purpose |
| Compound | This compound | Target Analyte |
| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms) | Separation of semivolatile compounds |
| Ionization Mode | Electron Ionization (EI) | Fragmentation for mass analysis |
| Precursor Ion (m/z) | 200/202 (Isotopic pair for Br) | Selection of the target molecular ion |
| Product Ion 1 (m/z) | 185/187 (Loss of CH₃) | Quantitative transition |
| Product Ion 2 (m/z) | 121 (Loss of Br) | Qualitative/Confirmatory transition |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity |
GC-IR and LC-NMR for Online Structural Elucidation in Complex Mixtures
While MS/MS is excellent for confirming the identity of known compounds, hyphenated techniques involving infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are powerful tools for the de novo structural elucidation of unknown substances directly within a mixture.
Gas Chromatography-Infrared Spectroscopy (GC-IR) provides real-time IR spectra of analytes as they elute from the GC column. This gives valuable information on the functional groups present (e.g., -OH stretch for the phenol, C-Br stretch), aiding in the identification of isomeric or structurally related compounds that might have similar mass spectra.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an even more powerful tool for unambiguous structural determination. researchgate.net It allows for the acquisition of one- and two-dimensional NMR spectra on analytes separated by HPLC. This is particularly valuable in the study of natural products, where novel bromophenols are often discovered in complex extracts from marine algae. researchgate.netd-nb.info The combination of LC separation with detailed NMR and MS data provides conclusive structural evidence without the need for prior isolation of the pure compound. researchgate.netsemanticscholar.org While less sensitive than mass spectrometry, LC-NMR is unparalleled for confirming the precise substitution patterns and stereochemistry of new or unexpected compounds in complex samples. researchgate.netd-nb.info
Spectrophotometric and Electrochemical Quantification in Chemical Matrices
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative and often more rapid or field-portable options for the quantification of this compound, particularly in less complex chemical matrices.
Quantitative UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a well-established technique for determining the concentration of an analyte in a solution based on its light-absorbing properties, governed by the Beer-Lambert law. ijprajournal.commsu.edu this compound, containing a phenolic chromophore, will absorb light in the UV region. Direct quantification is possible by measuring the absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve. ijprajournal.com
However, the selectivity of direct UV-Vis spectrophotometry can be limited in mixtures where other compounds absorb at similar wavelengths. A more selective and sensitive approach involves the use of a chromogenic reagent that reacts specifically with the phenolic group to form a new, intensely colored complex with a λmax in the visible region of the spectrum. tandfonline.comresearchgate.net For instance, various pyridylazo reagents, such as 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), are known to form stable, colored complexes with metal ions and other substances, allowing for their sensitive spectrophotometric determination. researchgate.netresearchgate.net A similar principle could be applied to quantify phenols.
Table 2: Hypothetical Data for Spectrophotometric Quantification of a Phenolic Compound
| Parameter | Value | Reference Principle |
| Technique | Derivative Spectrophotometry | Enhanced resolution of overlapping spectra researchgate.net |
| Reagent | 4-Aminoantipyrine with an oxidizing agent | Classic colorimetric reaction for phenols |
| Matrix pH | ~10 (Alkaline) | Optimal condition for color development |
| Wavelength (λmax) | ~510 nm | Wavelength for measuring the colored product |
| Linear Range | 0.1 - 10 µg/mL | Typical concentration range for the method |
| Molar Absorptivity | >1.0 x 10⁴ L mol⁻¹ cm⁻¹ | Indicates high sensitivity researchgate.net |
Voltammetric and Potentiometric Techniques for Electrochemical Characterization
Electrochemical methods provide another avenue for the analysis of this compound by probing its redox activity. The phenolic hydroxyl group is susceptible to electrochemical oxidation.
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are particularly useful. CV can be used to investigate the redox behavior of the compound, revealing the potential at which it is oxidized. This oxidation potential is characteristic of the molecule's structure and can be used for qualitative identification. rsc.org For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution. In DPV, the peak current generated from the oxidation of the phenol is directly proportional to its concentration over a specific range. This principle has been successfully applied to create sensitive electrochemical sensors for related compounds like 2,4-dichlorophenol, achieving detection limits in the micromolar to nanomolar range. researchgate.net
Potentiometric techniques, which measure potential differences under zero-current conditions, are primarily used for determining physicochemical properties like the acid dissociation constant (pKa) through pH-potentiometric titrations. rsc.org While less common for direct quantification of the parent molecule, a highly specific ion-selective electrode (ISE) for the bromophenol could theoretically be developed for potentiometric analysis.
Table 3: Representative Data for Electrochemical Analysis of a Phenolic Compound via DPV
| Parameter | Value | Significance |
| Technique | Differential Pulse Voltammetry (DPV) | High sensitivity for trace quantification researchgate.net |
| Working Electrode | Glassy Carbon Electrode (modified) | Provides a surface for the electrochemical reaction |
| Supporting Electrolyte | Phosphate Buffer (pH 7.0) | Controls pH and provides conductivity |
| Peak Potential (Ep) | +0.65 V (vs. Ag/AgCl) | Potential where the phenol is oxidized |
| Linear Range | 0.05 - 10 µM | Concentration range for accurate measurement researchgate.net |
| Limit of Detection (LOD) | 0.01 µM | Lowest detectable concentration researchgate.net |
Future Research Trajectories and Emerging Trends for 5 Bromo 2,4 Dimethylphenol
Development of Novel and Highly Efficient Synthetic Pathways
The classical synthesis of brominated phenols often involves direct bromination of the corresponding phenol (B47542), which can sometimes lead to challenges in regioselectivity and the formation of byproducts. Future research is increasingly focused on developing more elegant, efficient, and environmentally benign synthetic strategies for 5-bromo-2,4-dimethylphenol.
Emerging trends in this area include:
Catalyst Innovation: A significant push is towards the use of novel catalysts that can offer higher yields and selectivity under milder conditions. This includes the exploration of metal-based catalysts and organocatalysts. For instance, research on related compounds has shown the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst in biphasic systems to facilitate polymerization, a principle that could be adapted for synthesis.
Green Chemistry Approaches: Future syntheses will likely prioritize green chemistry principles. This involves using less hazardous solvents, reducing energy consumption, and improving atom economy. Visible-light-mediated bromination using N-bromoamide reagents is an example of a modern technique being applied to aliphatic C-H bonds, and similar innovative approaches could be developed for aromatic systems like phenols. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, safety, and scalability. The application of flow chemistry for the bromination of 2,4-dimethylphenol (B51704) could represent a significant advancement in its manufacturing process.
Enzymatic Synthesis: Biocatalysis presents an attractive, though challenging, avenue for the regioselective halogenation of aromatic compounds. The discovery or engineering of halogenase enzymes capable of specifically targeting the C5 position of 2,4-dimethylphenol would be a groundbreaking development.
A comparison of potential synthetic improvements is outlined below:
| Synthesis Aspect | Traditional Method | Emerging Trend | Potential Advantage |
| Catalyst | Lewis acids, elemental bromine | Organocatalysts, Photocatalysts, Enzymes | Higher selectivity, Milder conditions, Reduced waste |
| Solvent | Chlorinated solvents | Green solvents (e.g., ionic liquids, water) | Reduced environmental impact, Improved safety |
| Process | Batch processing | Continuous flow synthesis | Enhanced control, Scalability, Safety |
| Selectivity | Potential for isomeric byproducts | High regioselectivity through catalyst design | Purer product, Simplified purification |
Exploration of Undiscovered Reactivity and Functionalization Avenues
While this compound is a valuable intermediate, its full reactive potential remains to be charted. The presence of three distinct functional sites—the hydroxyl group, the bromine atom, and the activated aromatic ring—offers a rich playground for chemical transformations.
Future research will likely focus on:
Advanced Cross-Coupling Reactions: The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig amination. rsc.org Future work will likely explore the use of novel palladium, nickel, or copper catalyst systems to couple this compound with a wider array of complex coupling partners, enabling the rapid synthesis of diverse molecular architectures.
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring, without pre-functionalization, is a major goal in modern organic synthesis. Research could target the selective activation and subsequent modification of the remaining C-H positions on the this compound scaffold.
Derivatization of the Hydroxyl Group: While O-alkylation and esterification are standard transformations, future studies may explore more complex derivatizations of the phenolic hydroxyl group to create novel ethers and esters with tailored properties, potentially for applications in materials or as biologically active molecules. mdpi.com
Multicomponent Reactions: Designing one-pot reactions that involve this compound and multiple other reactants to rapidly build molecular complexity is a promising area. This approach is highly efficient and aligns with the principles of green chemistry.
| Reactive Site | Current Reactions | Future Exploration | Potential Products/Applications |
| Bromine Atom | Suzuki, Stille couplings rsc.org | Advanced/asymmetric couplings, Sonogashira | Complex pharmaceuticals, Agrochemicals, Organic electronics |
| Hydroxyl Group | O-alkylation, Esterification mdpi.com | Derivatization into functional polymers, Mitsunobu reaction | Advanced polymers, Bio-based materials, Drug discovery |
| Aromatic Ring | Electrophilic substitution | Directed C-H functionalization | Novel substituted phenols with unique electronic properties |
Integration into Advanced Functional Materials and Technologies
The unique combination of a phenolic hydroxyl group and a bromine atom makes this compound an attractive building block for advanced materials. Its structural features can be leveraged to impart specific properties like flame retardancy, thermal stability, and reactivity for polymerization or grafting.
Emerging trends in this domain include:
Flame-Retardant Polymers: Brominated compounds are well-known for their flame-retardant properties. Future research could focus on incorporating this compound as a monomer or an additive into polymers like polycarbonates, epoxies, and polyurethanes to enhance their fire safety.
High-Performance Polymers: The phenolic hydroxyl group can be used for step-growth polymerization reactions. For example, related brominated phenols are used in the synthesis of polyphenylene oxide (PPO) and other high-performance thermoplastics. Investigating the polymerization of this compound could lead to new materials with high thermal stability and chemical resistance.
Functional Surface Coatings: The compound could be used to modify surfaces, with the phenolic group providing adhesion and the bromo-substituent available for subsequent grafting of other functional molecules, creating surfaces with tailored properties like antimicrobial activity or specific reactivity.
Organic Electronics: Phenolic compounds and their derivatives are being explored for applications in organic electronics. The electronic properties of this compound, which can be tuned through further functionalization, could make it a candidate for creating components for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Predictive Modeling and Data Science Applications in this compound Research
In silico methods are becoming indispensable in modern chemical research, allowing scientists to predict molecular properties and reaction outcomes, thus saving time and resources.
Future research involving this compound will heavily rely on:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models can be developed to predict the biological activity (e.g., toxicity, antimicrobial effects) or physical properties (e.g., boiling point, solubility) of derivatives of this compound. researchgate.netscispace.combiochempress.com These models can help prioritize the synthesis of compounds with desired characteristics. For instance, models have been developed to predict the toxicity of phenols to organisms like Tetrahymena pyriformis. researchgate.netscispace.com
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. torvergata.itresearchgate.net It can be employed to:
Predict reaction mechanisms and transition states for novel reactions involving this compound.
Calculate key parameters like pKa, which is crucial for understanding its behavior in different chemical environments. torvergata.itresearchgate.net
Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives.
Machine Learning and AI: As more data on the reactions and properties of this compound and related compounds become available, machine learning algorithms can be trained to identify complex patterns and predict optimal reaction conditions, discover novel reaction pathways, and even design new molecules with targeted properties.
| Modeling Technique | Application in this compound Research | Expected Outcome |
| QSAR/QSPR | Predict toxicity and biological activity of new derivatives. researchgate.net | Guide the design of safer and more effective compounds. |
| DFT Calculations | Elucidate reaction mechanisms; Calculate pKa and spectral data. torvergata.itresearchgate.net | Accelerate the discovery of new reactions and properties. |
| Machine Learning | Predict optimal synthesis conditions; Design novel functional molecules. | More efficient research and development cycles. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-2,4-dimethylphenol, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of 2,4-dimethylphenol using reagents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or acetic acid) and temperature (0–25°C) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves purity. Yield optimization requires monitoring reaction time to minimize di-substitution byproducts .
Q. Which analytical techniques are most effective for characterizing this compound, and how can researchers address spectral challenges?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry confirms molecular weight (MW: 215.07 g/mol). Challenges in NMR, such as overlapping peaks from methyl and bromine groups, can be resolved using 2D-COSY or DEPT experiments .
Q. How does the compound’s solubility and stability vary under different storage conditions?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetone). Stability tests under varying temperatures (4°C vs. room temperature) and light exposure should be conducted. Degradation products can be monitored via TLC or HPLC, with recommendations for storage in amber vials under inert gas .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further functionalization reactions (e.g., electrophilic aromatic substitution)?
- Methodological Answer : The bromine atom acts as a meta-directing group, guiding electrophiles to the para position relative to the hydroxyl group. Computational studies (DFT calculations) predict reactivity, while experimental validation involves nitration or sulfonation reactions. Competing effects from methyl groups require controlled reaction conditions (e.g., low temperature) to avoid steric hindrance .
Q. What in vitro models are appropriate for assessing cytotoxic effects, and how should compound stability be controlled in these assays?
- Methodological Answer : Use cell lines (e.g., HeLa, MCF-7) with proliferation assays (e.g., BrdU incorporation ). Stability in cell culture media should be verified via LC-MS over 24–48 hours. Control experiments with antioxidants (e.g., BHA) can distinguish between compound toxicity and oxidative stress artifacts .
Q. What computational models predict this compound’s interaction with enzymes, and how do they align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to targets like cytochrome P450. Validation involves comparing predicted binding energies with inhibition constants (Ki) from enzyme assays. Discrepancies may arise from solvent effects, requiring explicit solvent models in simulations .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic analysis of variables (catalyst loading, solvent polarity) using Design of Experiments (DoE) identifies critical factors. Byproduct profiling via GC-MS clarifies competing reaction pathways. Collaborative reproducibility studies across labs are recommended .
Q. What strategies enhance photostability in this compound derivatives for material science applications?
- Methodological Answer : Substituent engineering (e.g., adding electron-withdrawing groups) reduces UV-induced degradation. Accelerated aging tests under UV light, monitored via UV-Vis spectroscopy, quantify stability. Encapsulation in polymer matrices (e.g., PMMA) further mitigates degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
